4-amino-N5-(3,4-dimethoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide
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Overview
Description
The compound “4-amino-N5-(3,4-dimethoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide” is a complex organic molecule. It contains an isothiazole ring, which is a type of heterocycle, as well as amide and carboxamide functional groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Isothiazoles, amides, and carboxamides can participate in a variety of chemical reactions .Scientific Research Applications
Nitrogen and Carbon Nucleophilicities in Thiazoles
The study by Forlani et al. (2006) explores the nitrogen and carbon nucleophilicities of 2-aminothiazoles through coupling with 4,6-dinitrobenzofuroxan, which is relevant to the understanding of the reactivity of compounds containing the thiazole moiety (Forlani et al., 2006).
Synthesis of 8-azapurines
Albert and Trotter (1979) detailed the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines, showcasing the versatility of amino-triazole derivatives in synthesizing complex heterocyclic systems (Albert & Trotter, 1979).
Solid-Phase Synthesis of Peptide Amides
Albericio and Bárány (2009) developed an acid-labile anchoring linkage for the solid-phase synthesis of C-terminal peptide amides under mild conditions, which could be pertinent for the synthesis of peptide-based compounds using similar core structures (Albericio & Bárány, 2009).
Antimicrobial and Antioxidant Activities
Research on 1,2,4-triazole derivatives, including work by Bektaş et al. (2007) and Hussain (2016), demonstrates the antimicrobial and antioxidant potentials of compounds within this chemical space. These studies contribute to the understanding of how modifications in the molecular structure can impact biological activity (Bektaş et al., 2007); (Hussain, 2016).
Anticancer Evaluation
The synthesis and evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for anticancer activity by Bekircan et al. (2008) highlight the potential therapeutic applications of compounds structurally related to the query compound (Bekircan et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial and anticancer activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have shown promising adme properties .
Result of Action
Similar compounds have shown promising results in in vitro antimicrobial activity and anticancer activity against certain cancer cell lines .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
4-amino-5-N-[(3,4-dimethoxyphenyl)methyl]-3-N-methyl-1,2-thiazole-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-17-14(20)12-11(16)13(24-19-12)15(21)18-7-8-4-5-9(22-2)10(6-8)23-3/h4-6H,7,16H2,1-3H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFLNDRJUCNRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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